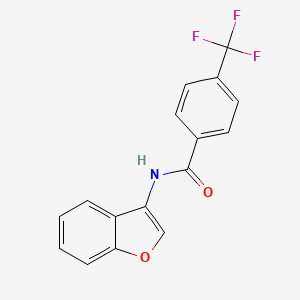![molecular formula C18H13NO5 B15004796 4-[(2-Oxo-2H-chromene-3-carbonyl)amino]phenylacetic acid CAS No. 111947-25-2](/img/structure/B15004796.png)
4-[(2-Oxo-2H-chromene-3-carbonyl)amino]phenylacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-Oxo-2H-chromene-3-carbonyl)amino]phenylacetic acid is a complex organic compound that belongs to the class of coumarins. Coumarins are known for their diverse biological activities and are widely studied for their potential applications in medicine, chemistry, and industry. This particular compound features a chromene core, which is a fused ring system containing both benzene and pyran rings, and is functionalized with a phenylacetic acid moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Oxo-2H-chromene-3-carbonyl)amino]phenylacetic acid typically involves the following steps:
Formation of the Chromene Core: The chromene core can be synthesized by reacting 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate under dual-frequency ultrasonication.
Coupling with Phenylacetic Acid: The chromene derivative is then coupled with phenylacetic acid using appropriate coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and environmentally friendly solvents and reagents to ensure high efficiency and minimal waste.
化学反応の分析
Types of Reactions
4-[(2-Oxo-2H-chromene-3-carbonyl)amino]phenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylacetic acid moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new alkyl or acyl groups attached to the phenylacetic acid moiety.
科学的研究の応用
4-[(2-Oxo-2H-chromene-3-carbonyl)amino]phenylacetic acid has several scientific research applications:
作用機序
The mechanism of action of 4-[(2-Oxo-2H-chromene-3-carbonyl)amino]phenylacetic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its therapeutic effects.
類似化合物との比較
Similar Compounds
Coumarin: A simpler compound with a similar chromene core but lacking the phenylacetic acid moiety.
Warfarin: A well-known anticoagulant with a coumarin core and additional functional groups that confer its biological activity.
Dicoumarol: Another anticoagulant with a coumarin core, structurally similar to warfarin.
Uniqueness
4-[(2-Oxo-2H-chromene-3-carbonyl)amino]phenylacetic acid is unique due to its specific functionalization with a phenylacetic acid moiety, which may confer distinct biological activities and chemical reactivity compared to other coumarin derivatives.
特性
CAS番号 |
111947-25-2 |
|---|---|
分子式 |
C18H13NO5 |
分子量 |
323.3 g/mol |
IUPAC名 |
2-[4-[(2-oxochromene-3-carbonyl)amino]phenyl]acetic acid |
InChI |
InChI=1S/C18H13NO5/c20-16(21)9-11-5-7-13(8-6-11)19-17(22)14-10-12-3-1-2-4-15(12)24-18(14)23/h1-8,10H,9H2,(H,19,22)(H,20,21) |
InChIキー |
KSZMKDQVOYRGMB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=C(C=C3)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-fluorophenyl {[2-(2-methyl-1H-indol-3-yl)ethyl]carbamoyl}sulfamate](/img/structure/B15004716.png)
![3-(4-Tert-butylphenyl)-3-{[(4-chlorophenyl)acetyl]amino}propanoic acid](/img/structure/B15004720.png)

![N-[2-(methylsulfanyl)phenyl]-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetamide](/img/structure/B15004741.png)
![2-[5'-benzyl-3'-(2-methylpropyl)-2,4',6'-trioxo-3',3a',4',5',6',6a'-hexahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-1(2H)-yl]-N,N-diethylacetamide](/img/structure/B15004743.png)
![5-bromo-1-[2-(4-chlorophenoxy)ethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B15004749.png)
![2-[4-(carbamoylmethyl)phenoxy]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B15004762.png)

![[4-(2,5-Dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone](/img/structure/B15004774.png)
![3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-5,5-dimethyl-2-(phenylcarbonyl)cyclohex-2-en-1-one](/img/structure/B15004782.png)

![N-(6-cyano-1,3-benzodioxol-5-yl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B15004799.png)
![Ethyl 3-(2-chlorophenyl)-3-{[(4-fluorophenyl)carbonyl]amino}propanoate](/img/structure/B15004804.png)
![2'-amino-6-chloro-1'-(4-ethylphenyl)-7,7',7'-trimethyl-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B15004807.png)
